molecular formula C8H8BrFO B1278563 2-Bromo-1-ethoxy-4-fluorobenzene CAS No. 326-69-2

2-Bromo-1-ethoxy-4-fluorobenzene

Cat. No. B1278563
CAS RN: 326-69-2
M. Wt: 219.05 g/mol
InChI Key: IGEBFOLPVFBPNV-UHFFFAOYSA-N
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Description

2-Bromo-1-ethoxy-4-fluorobenzene (BEFB) is an organic compound with a unique chemical structure, containing a fluorine atom, a bromine atom, and an ethoxy group. This compound has a wide range of applications in the scientific research field, ranging from synthesis methods to scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Pharmaceutical Testing

2-Bromo-1-ethoxy-4-fluorobenzene is often used in pharmaceutical testing . It serves as a high-quality reference standard for accurate results .

Synthesis of Antipsychotic Agents

This compound is used as an intermediate in the synthesis of atypical antipsychotic agents . These are drugs used to treat mental health conditions such as schizophrenia and bipolar disorder.

Preparation of Various Drugs

One of the key applications of 2-Bromo-1-ethoxy-4-fluorobenzene is in the synthesis of pharmaceutical compounds . It serves as a valuable building block for the preparation of various drugs, including antiviral agents, anti-inflammatory drugs, and anticancer agents .

Reactant with Cyclopenta-1,3-diene

1-Bromo-2-fluorobenzene, a compound similar to 2-Bromo-1-ethoxy-4-fluorobenzene, is used as a reactant with cyclopenta-1,3-diene to produce 1,4-dihydro-1,4-methano-naphthalene . This suggests that 2-Bromo-1-ethoxy-4-fluorobenzene could potentially be used in a similar manner.

Enantiomeric Preparation of Chiral Azole Antifungal Agents

1-Bromo-2,4-difluorobenzene, another compound similar to 2-Bromo-1-ethoxy-4-fluorobenzene, has been used in the enantiomeric preparation of the key intermediate of chiral azole antifungal agents . This suggests that 2-Bromo-1-ethoxy-4-fluorobenzene could potentially be used in a similar manner.

Preparation of (2 S )-1- (2,4-difluorophenyl)-2- (1,1-dimethyl-1-sila-ethoxy)-propan-1-one

1-Bromo-2,4-difluorobenzene has been used in the preparation of (2 S )-1- (2,4-difluorophenyl)-2- (1,1-dimethyl-1-sila-ethoxy)-propan-1-one . This suggests that 2-Bromo-1-ethoxy-4-fluorobenzene could potentially be used in a similar manner.

Mechanism of Action

Target of Action

2-Bromo-1-ethoxy-4-fluorobenzene is a highly reactive fluorinated aromatic compound. Its primary targets are typically organic compounds with which it can undergo electrophilic aromatic substitution .

Mode of Action

The compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution .

In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction of 2-Bromo-1-ethoxy-4-fluorobenzene affects the biochemical pathways of the target molecules. The substitution reaction alters the structure of the target molecule, which can lead to changes in its function and the downstream effects in the biochemical pathway .

Result of Action

The molecular and cellular effects of 2-Bromo-1-ethoxy-4-fluorobenzene’s action depend on the specific target molecules and the biochemical pathways they are involved in. By altering the structure of target molecules through electrophilic aromatic substitution, it can potentially influence various cellular processes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-1-ethoxy-4-fluorobenzene. For instance, the rate of electrophilic aromatic substitution reactions can be influenced by the temperature and the nature of the solvent .

properties

IUPAC Name

2-bromo-1-ethoxy-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEBFOLPVFBPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442768
Record name 2-bromo-1-ethoxy-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-ethoxy-4-fluorobenzene

CAS RN

326-69-2
Record name 2-bromo-1-ethoxy-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-fluorophenol (25.8 g) in DMF (100 ml) was added K2CO3 (20.5 g) and ethyl iodide (23.2 g). The mixture was stirred for 24 h at room temperature. Water (400 ml) was added and the mixture was extracted with hexane. The organic phase was washed with water, dried, filtered over a plug of silica gel and evaporated to yield 30.1 g of 2-bromo-1-ethoxy-4-fluoro-benzene as a colorless oil. MS: 220 ([M+H]+).
Quantity
25.8 g
Type
reactant
Reaction Step One
Name
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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